布鲁马汀 B

描述

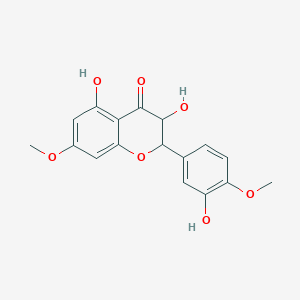

Blumeatin B is a natural compound derived from the plant Blumea balsamifera, which is native to Southeast Asia. It is a member of the sesquiterpene class of compounds, which are known for their wide range of biological activities. Blumeatin B has been studied for its anti-inflammatory, anti-cancer, and antifungal properties and is currently being investigated for its potential therapeutic applications.

科学研究应用

保肝:布鲁马汀已证明对实验性肝损伤具有保护作用。在涉及大鼠和小鼠的研究中,布鲁马汀抑制了丙氨酸氨基转移酶和肝甘油三酯的升高,并且在四氯化碳 (CCl4) 和硫代乙酰胺 (TAA) 诱导的肝损伤模型中,肝脏的组织学损伤较轻 (Xu 等人,1993 年)。

抗癌特性:布鲁马汀对人口腔癌细胞,特别是 SCC-4 细胞表现出有效的抗癌作用。它抑制细胞生长,触发 DNA 损伤,并激活自噬,从而抑制口腔癌细胞的迁移和侵袭 (Chen 和 Su,2020 年)。

神经退行性疾病治疗:布鲁马汀已显示出治疗神经退行性疾病(如阿尔茨海默氏症)的潜力。它选择性地抑制丁酰胆碱酯酶 (BuChE),与靶向乙酰胆碱酯酶的药物相比,这可能提供更高的疗效和更少的副作用。分子对接研究支持这种选择性,表明布鲁马汀是阿尔茨海默氏症治疗中一个有希望的先导化合物 (Acero 和 Amor,2022 年)。

黄嘌呤氧化酶抑制:布鲁马汀已被确定为黄嘌呤氧化酶的抑制剂,黄嘌呤氧化酶是一种参与尿酸产生的酶。这表明它在治疗与尿石症和痛风相关的疾病中具有潜在用途 (Nessa 等人,2010 年)。

药代动力学:已经对布鲁马汀以及其他来自巴尔萨姆菊的类黄酮进行了药代动力学研究,以了解它们在体内的吸收和分布。这项研究对于评估布鲁马汀的潜在治疗应用至关重要 (Nessa 等人,2013 年)。

作用机制

Target of Action

Blumeatin B, a plant flavonoid, primarily targets Xanthine Oxidase (XO) . XO is a multifunctional molybdoflavoprotein enzyme found in many mammalian tissues, particularly the intestine tract and liver . It catalyzes the oxidation of hypoxanthine and xanthine to generate uric acid and reactive oxygen species . This makes XO a key drug target for the treatment of hyperuricemia .

Mode of Action

Blumeatin B interacts with XO via hydrogen bonds . The main amino acid residues participating in XO’s interaction with Blumeatin B are Thr1010, Val1011, Phe914, and Ala1078 . This interaction inhibits the activity of XO, thereby reducing the production of uric acid and reactive oxygen species .

Biochemical Pathways

The inhibition of XO by Blumeatin B affects the biochemical pathway of uric acid production . Normally, XO catalyzes the oxidation of hypoxanthine and xanthine to produce uric acid . By inhibiting XO, Blumeatin B reduces the production of uric acid, which can help alleviate conditions like hyperuricemia .

Pharmacokinetics

Blumeatin B exhibits favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties . It has a high absorption profile in the human intestine (81.93%), suggesting good bioavailability .

Result of Action

The inhibition of XO by Blumeatin B leads to a decrease in uric acid production . This can help manage conditions like hyperuricemia, which is characterized by an excess of uric acid in the blood . Additionally, Blumeatin B has high radical scavenging activity, which might be correlated with its antioxidant activity .

安全和危害

未来方向

生化分析

Biochemical Properties

Blumeatin B interacts with several enzymes and proteins. It has been found to inhibit xanthine oxidase (XO), a key enzyme involved in the production of uric acid . Theoretical findings indicated that Blumeatin B has high radical scavenging activity due to its noncoplanarity and over twisted torsion angle (−94.64°) with respect to its flavanone skeleton .

Cellular Effects

Blumeatin B has been shown to have various effects on cells. It has been found to induce growth-inhibitory activity in rat and human hepatocellular carcinoma cells without cytotoxicity in rat hepatocytes . Furthermore, Blumeatin B reduced the level of a proliferation-inducing ligand, that stimulates tumor cell growth .

Molecular Mechanism

Blumeatin B exerts its effects at the molecular level through several mechanisms. A molecular docking study showed that Thr1010, Val1011, Phe914, and Ala1078 are the main amino acid residues participating in XO’s interaction with Blumeatin B via hydrogen bonds .

Temporal Effects in Laboratory Settings

It has been suggested that the effects of Blumeatin B on platelet aggregation were dependent upon the concentration used .

Metabolic Pathways

Blumeatin B is involved in the metabolic pathway of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine and xanthine to generate uric acid .

属性

IUPAC Name |

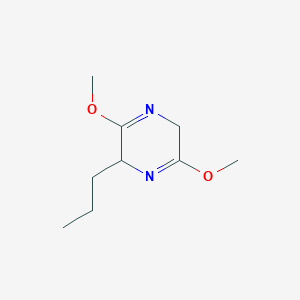

(2R,3R)-3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O7/c1-22-9-6-11(19)14-13(7-9)24-17(16(21)15(14)20)8-3-4-12(23-2)10(18)5-8/h3-7,16-19,21H,1-2H3/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPNMFZMHPLGRR-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301000894 | |

| Record name | 3,5-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301000894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79995-67-8 | |

| Record name | Blumeatin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79995-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-, (2R,3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079995678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301000894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

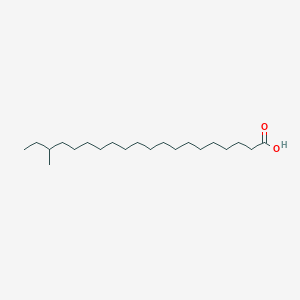

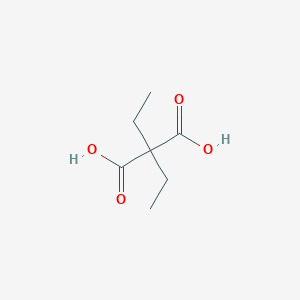

![(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B123266.png)

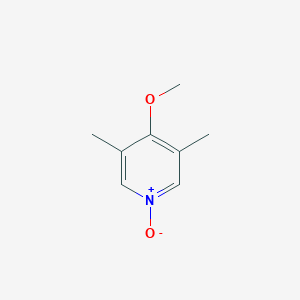

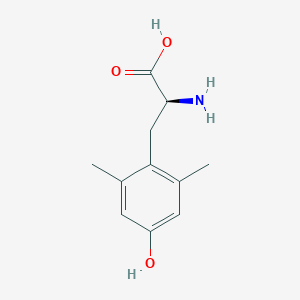

![Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B123272.png)

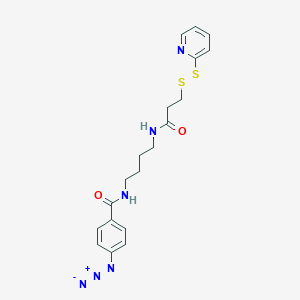

![4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)](/img/structure/B123282.png)